![molecular formula C19H34O3 B14193013 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane CAS No. 832726-48-4](/img/structure/B14193013.png)
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane is a synthetic organic compound characterized by its unique structural features It contains an oxane ring substituted with a long undecyl chain that is further functionalized with a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane typically involves a multi-step process. One common method starts with the preparation of 11-bromo-1-undecanol, which is then reacted with propargyl alcohol in the presence of a base to form 11-(prop-2-yn-1-yloxy)undecanol. This intermediate is subsequently reacted with tetrahydropyran (THP) under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Similar in structure but contains a naphthalene ring instead of an oxane ring.
11-(Prop-2-yn-1-yloxy)undecanol: An intermediate in the synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane.
Uniqueness
This compound is unique due to its combination of an oxane ring with a long undecyl chain and a prop-2-yn-1-yloxy group
Properties
CAS No. |
832726-48-4 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-(11-prop-2-ynoxyundecoxy)oxane |
InChI |
InChI=1S/C19H34O3/c1-2-15-20-16-11-8-6-4-3-5-7-9-12-17-21-19-14-10-13-18-22-19/h1,19H,3-18H2 |
InChI Key |
RHIGCWZGOTYUGO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


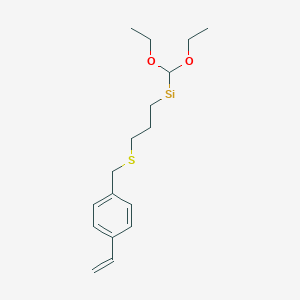
![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)
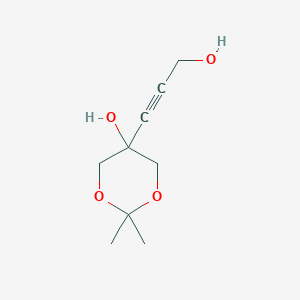
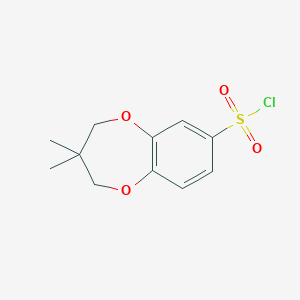
![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)
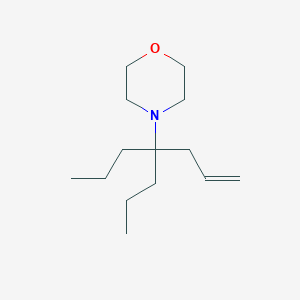
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)
![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)
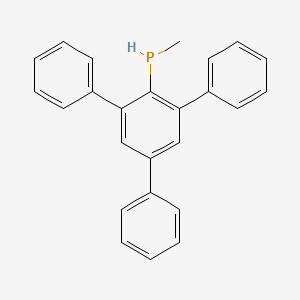
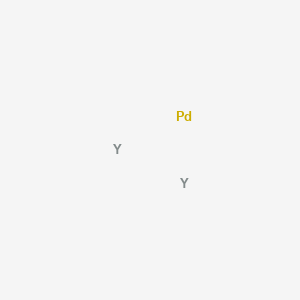
![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
